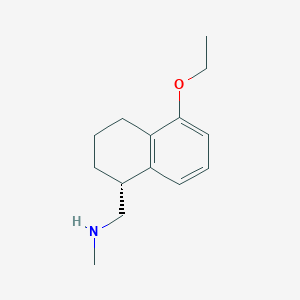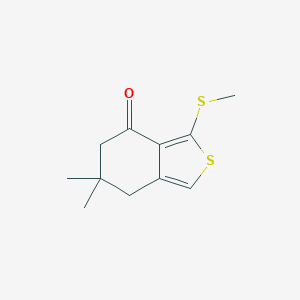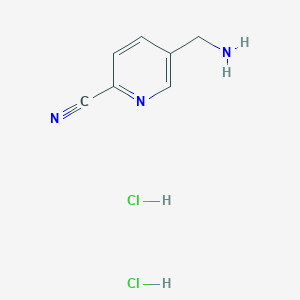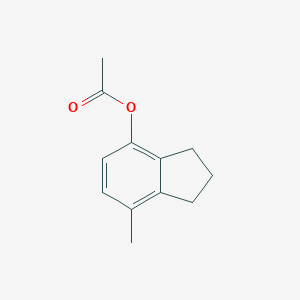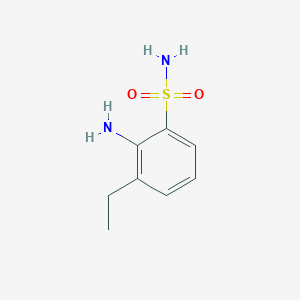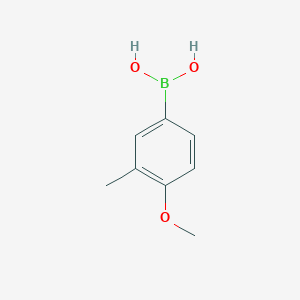
Ácido 4-metoxifenilborónico-3-metil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylphenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-3-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and it is widely used in organic synthesis .
Mode of Action
4-Methoxy-3-methylphenylboronic acid acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets under mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves the transmetalation of organoboron compounds to palladium, followed by reductive elimination to form the carbon-carbon bond . The use of 4-Methoxy-3-methylphenylboronic acid in this reaction can lead to the synthesis of various bioactive compounds .
Result of Action
The use of 4-Methoxy-3-methylphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction can lead to the synthesis of various bioactive compounds . For example, it has been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors , bioactive combretastatin analogs , and aromatic nitriles via copper-mediated cyanation .
Action Environment
The action of 4-Methoxy-3-methylphenylboronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to moisture and oxygen, so it is usually carried out under inert atmosphere .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-methylphenylboronic acid has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors . It has also been used in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling . Furthermore, it has been involved in the preparation of aromatic nitriles via copper-mediated cyanation .
Molecular Mechanism
It is known to participate in Rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates and Lewis acid-assisted asymmetric allylic substitution of butenediyl carbonates using a rhodium catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-methylanisole with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 4-Methoxy-3-methylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and are carried out under mild conditions, making them suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products:
Comparación Con Compuestos Similares
4-Methoxy-3-methylphenylboronic acid can be compared with other similar boronic acids:
4-Methoxyphenylboronic Acid: Similar in structure but lacks the methyl group at the 3-position.
3-Formyl-4-methoxyphenylboronic Acid: Contains a formyl group instead of a methyl group, which alters its reactivity and applications.
Phenylboronic Acid: The simplest boronic acid, lacking both the methoxy and methyl groups, making it less specialized for certain reactions.
The unique combination of the methoxy and methyl groups in 4-Methoxy-3-methylphenylboronic acid enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDQGVAZBTFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378489 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-62-2 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methoxy-3-methylphenylboronic acid in the synthesis of the 1,8-bis(anilino)naphthalene templates?
A1: 4-Methoxy-3-methylphenylboronic acid serves as a reagent in a Suzuki cross-coupling reaction. [] This reaction joins the boronic acid with 1,8-dihalonaphthalene, ultimately leading to the formation of 1,8-bis(3'-methyl-4'-anilino)naphthalene after subsequent functional group transformations. [] This compound serves as a template for stereoselective photodimerization reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
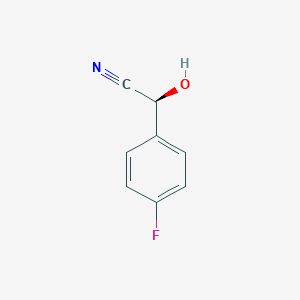
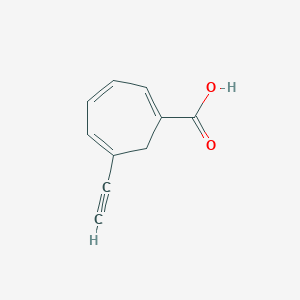
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
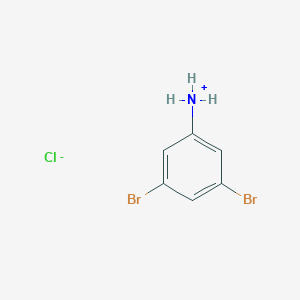
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
